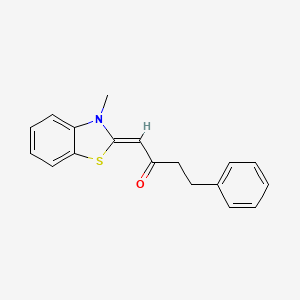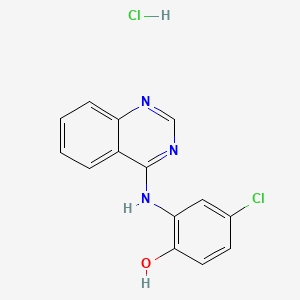![molecular formula C22H18ClN3O2S B7745648 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate](/img/structure/B7745648.png)
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring
The thiophene-2-carboxylate moiety is then introduced via esterification reactions, using reagents such as thiophene-2-carboxylic acid and appropriate alcohols under acidic or basic conditions . The final step involves the coupling of the quinazoline derivative with the thiophene-2-carboxylate ester, typically using amide bond formation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound may also interact with bacterial enzymes, leading to the inhibition of bacterial growth and proliferation.
相似化合物的比较
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety, which may confer additional biological activities and improve the compound’s pharmacokinetic properties. The combination of the quinazoline core with the thiophene group may enhance its ability to interact with multiple molecular targets, making it a versatile compound for drug development.
属性
IUPAC Name |
3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]propyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-16-10-8-15(9-11-16)20-25-18-6-2-1-5-17(18)21(26-20)24-12-4-13-28-22(27)19-7-3-14-29-19/h1-3,5-11,14H,4,12-13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWJNQSXMXMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCCOC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenol](/img/structure/B7745568.png)
![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B7745574.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol](/img/structure/B7745580.png)
![(Z)-1-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropan-2-one](/img/structure/B7745593.png)

![(Z)-1-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-phenoxypentan-2-one](/img/structure/B7745602.png)

![2-[(6-Bromoquinazolin-4-yl)amino]-4-chlorophenol;hydrochloride](/img/structure/B7745629.png)

![3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl acetate](/img/structure/B7745631.png)
![3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl propionate](/img/structure/B7745636.png)
![3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745654.png)

![Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745663.png)
